Welcome to the BenchChem Online Store!
molecular formula C8H22ClNO B1357171 Tetraethylammonium chloride hydrate CAS No. 68696-18-4

Tetraethylammonium chloride hydrate

Cat. No. B1357171
M. Wt: 183.72 g/mol
InChI Key: CALLTGJPWMIDPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741925B2

Procedure details

A solution of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide (3.1 g, 10.2 mmol), tetraethylammonium chloride hydrate (2.4 g, 149 mmol), sodium formate (1.08 g, 18 mmol), sodium acetate (2.76 g, 34.2 mmol) and palladium acetate (0.32 g, 13.2 mmol) in anhydrous DMF (50 mL) was stirred at 80° C. for 15 h under N2 atmosphere. After cooling, the mixture was filtered through Celite. The Celite was washed with EtOAc and the combined filtrates were washed with sat. NaHCO3. The separated organic layer was washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure to provide 1-(3,3-dimethyl-6-nitroindolin-1-yl)ethanone as a brown solid (2.1 g, 88%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N:11]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:12](=[O:14])[CH3:13].C([O-])=O.[Na+].C([O-])(=O)C.[Na+]>O.[Cl-].C([N+](CC)(CC)CC)C.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:17][C:16]1([CH3:18])[C:2]2[C:3](=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=2)[N:11]([C:12](=[O:14])[CH3:13])[CH2:15]1 |f:1.2,3.4,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])N(C(C)=O)CC(=C)C
Name
Quantity
1.08 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
2.76 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.4 g
Type
catalyst
Smiles
O.[Cl-].C(C)[N+](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.32 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
The Celite was washed with EtOAc
WASH
Type
WASH
Details
the combined filtrates were washed with sat. NaHCO3
WASH
Type
WASH
Details
The separated organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CN(C2=CC(=CC=C12)[N+](=O)[O-])C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.